molecular formula C20H40O4 B020297 2-Hydroxyethyl 12-hydroxyoctadecanoate CAS No. 61909-81-7

2-Hydroxyethyl 12-hydroxyoctadecanoate

Cat. No. B020297
CAS RN: 61909-81-7
M. Wt: 344.5 g/mol
InChI Key: JVKUCNQGESRUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hydroxyethyl 12-hydroxyoctadecanoate derivatives involves various chemical reactions, including condensation and polymerization processes. For instance, a novel method for synthesizing isomers of hydroxyoctadecadienoic acid, which shares a similar hydroxy fatty acid structure with 2-Hydroxyethyl 12-hydroxyoctadecanoate, was developed using methyl linoleate with SeO2 as the catalyst. This method demonstrates the potential for synthesizing related compounds through carefully designed chemical reactions (Kuang, 2015).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Hydroxyethyl 12-hydroxyoctadecanoate, such as 12-D-hydroxyoctadecanoic acid methyl ester, has been detailed through crystallographic studies. These molecules exhibit a monoclinic structure with specific arrangements that allow for hydrogen bonding and indicate a general expansion of the chain packing due to the hydroxyl groups. Such structural details provide insight into how the compound's physical properties might be influenced by its molecular arrangement (Lundén, 1976).

Chemical Reactions and Properties

2-Hydroxyethyl 12-hydroxyoctadecanoate and its derivatives undergo various chemical reactions that highlight their reactivity and potential applications. For instance, the enzymatic synthesis of biobased polyesters using components derived from hydroxy fatty acids showcases the compound's reactivity and compatibility with green chemistry approaches. Such reactions are pivotal for developing biodegradable materials and advancing sustainable chemistry (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 2-Hydroxyethyl 12-hydroxyoctadecanoate derivatives, such as their gelation behavior and mesophase formation, have been extensively studied. These properties are significantly influenced by the compound's molecular structure, particularly the position and orientation of hydroxyl groups. Such studies not only provide insights into the compound's behavior in different solvents but also its potential applications in forming organogels and other supramolecular structures (Rogers et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Hydroxyethyl 12-hydroxyoctadecanoate are closely tied to its functionality and reactivity. Investigations into the compound's interactions with metal ions, for example, reveal its potential in forming coordination complexes and polymers. These interactions are crucial for understanding the compound's role in catalysis, material science, and its interaction with biological systems (Rad et al., 2016).

Scientific Research Applications

  • It is used for studying the vibrational circular dichroism spectra of R- and S-12-hydroxyoctadecanoic acid gels (Sato, Hori, Sakurai, & Yamagishi, 2008).

  • The compound is involved in research on the phase behavior, domain morphology, and two-dimensional lattice structure of hydroxystearic acid monolayers (Vollhardt, Siegel, & Cadenhead, 2004).

  • It aids in studying bipolar/monopolar conformational transitions of hydroxyoctadecanoic acids and esters (B. L. and Cadenhead, 2000).

  • 2-Hydroxyethyl 12-hydroxyoctadecanoate is used for resolving 2-hydroxy fatty acids into D and L isomers for microanalysis of configuration and optical purity (Karlsson & Pascher, 1974).

  • It acts as a nitrogen-containing derivative of (R)-12-hydroxystearic acid, which gelates a wide range of organic liquids (Mallia, George, Blair, & Weiss, 2009).

  • Lithium 12-hydroxyoctadecanoate forms gels and lubricating greases influencing their mechanical behavior (Mansot, Terech, & Martín, 1989).

  • Modification of the surface charge of hydroxyapatite nanoparticles influences cellular uptake, impacting gene delivery and intracellular drug delivery (Chen, Mccrate, Lee, & Li, 2011).

  • Its fragmentation is closely analogous to that of the trimethylsilyl (TMS) derivative, including migration of the silyl substituent (Hunneman & Richter, 1972).

  • It has a monoclinic crystal structure and links molecules by hydrogen bonds (Lundén, 1976).

  • The compound's effect on the phase behavior and properties of hydroxyoctadecanoic acid monolayers at the air/water interface is studied (Vollhardt & Fainerman, 2004).

properties

IUPAC Name

2-hydroxyethyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUCNQGESRUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61909-81-7
Record name Polyethylene glycol 12-hydroxystearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61909-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90909336
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl 12-hydroxyoctadecanoate

CAS RN

6284-41-9, 105109-85-1
Record name NSC7395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl 12-hydroxyoctadecanoate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl 12-hydroxyoctadecanoate

Citations

For This Compound
27
Citations
X Li, T Tian - Frontiers in pharmacology, 2018 - frontiersin.org
… present metabolites between fresh and dried leaves included rhamnocitrin, eriodictyol-7-O-glucoside, 2-hydroxyethyl hexadecanoate, and 2-hydroxyethyl 12-hydroxyoctadecanoate, …
Number of citations: 25 www.frontiersin.org
MG Da Silva, JF Cardoso, FB Perasoli… - European journal of …, 2020 - Elsevier
Malaria treatment is based on a reduced number of antimalarial drugs, and drug resistance has emerged, leading to the search for new antimalarial drugs incorporated into …
Number of citations: 12 www.sciencedirect.com
A Mandal, R Bisht, ID Rupenthal, AK Mitra - Journal of Controlled Release, 2017 - Elsevier
… In another study, Meyer et al. investigated indocyanine green/2-hydroxyethyl 12-hydroxyoctadecanoate (ICG/Kolliphor HS15) micellar formulations in an animal model of laser-induced …
Number of citations: 356 www.sciencedirect.com
JE Lunn, I Delorge, CM Figueroa, P Van Dijck… - The Plant …, 2014 - Wiley Online Library
… The contamination of pre-2011 Tre6P supplies from Sigma-Aldrich with the surfactant 2-hydroxyethyl 12-hydroxyoctadecanoate and various fatty acid esters (Yadav et al., 2014) …
Number of citations: 513 onlinelibrary.wiley.com
JG Souza, K Dias, TA Pereira… - Journal of Pharmacy …, 2014 - academic.oup.com
… [29] The CyA-loaded microemulsions were prepared with castor oil, 2-hydroxyethyl 12-hydroxyoctadecanoate as a surfactant, glycerol and water. This microemulsion was dispersed in a …
Number of citations: 141 academic.oup.com
A Sharma, DM Benbrook, S Woo - PloS one, 2018 - journals.plos.org
… However, the bioavailability in dogs was improved with a formulation of SHetA2 suspended in 30% aqueous Solutol HS 15 (2-hydroxyethyl 12-hydroxyoctadecanoate) [11], a non-ionic, …
Number of citations: 14 journals.plos.org
X Feng, H Wang, M Ye, XT Xu, Y Xu, W Yang… - Biochemistry, 2018 - ACS Publications
… of 10 mg of Zl-n-91 in 10 mL of a saline solution containing 1% DMSO, 40% HP-β-CD (2-hydroxypropyl-β-cyclodextrin), and 6% Solutol HS 15 (2-hydroxyethyl 12-hydroxyoctadecanoate…
Number of citations: 12 pubs.acs.org
MA Grimaudo, S Pescina, C Padula… - Expert Opinion on …, 2019 - Taylor & Francis
… Xin et al. choose 2-hydroxyethyl 12-hydroxyoctadecanoate (Solutol) and poloxamer 407 for tocopherol formulation [Citation56]. 2-Hydroxyethyl 12-hydroxyoctadecanoate was selected …
Number of citations: 56 www.tandfonline.com
J Meyer, A Cunea, D Sonntag-Bensch… - … & visual science, 2014 - tvst.arvojournals.org
… Germany) was formulated with the nonionic solubilizer and emulsifying agent Kolliphor HS 15 (BASF, Ludwigshafen, Germany), also known as 2-hydroxyethyl 12-hydroxyoctadecanoate…
Number of citations: 15 tvst.arvojournals.org
SS Bachhav, V Dighe, N Mali, NJ Gogtay… - European Journal of …, 2020 - Springer
… The surfactants Cremophor® RH40 (polyoxyl castor oil) and Solutol® HS–15 (2-hydroxyethyl 12-hydroxyoctadecanoate) were gift samples from BASF, India. Laboratory grade Tween …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.